molecular formula C10H17NO3 B2995553 tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2248257-94-3

tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2995553
CAS No.: 2248257-94-3
M. Wt: 199.25
InChI Key: QFHFNABFYPRITC-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is often used as a building block in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of enzymes or interacting with receptor sites on cell membranes .

Comparison with Similar Compounds

  • tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Uniqueness: tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)10-4-7(5-11-10)13-6-10/h7,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFNABFYPRITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(CN1)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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